4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine
CAS No.: 2097926-22-0
Cat. No.: VC6842886
Molecular Formula: C20H25NO2
Molecular Weight: 311.425
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097926-22-0 |
|---|---|
| Molecular Formula | C20H25NO2 |
| Molecular Weight | 311.425 |
| IUPAC Name | (4-cyclopropylidenepiperidin-1-yl)-(4-phenyloxan-4-yl)methanone |
| Standard InChI | InChI=1S/C20H25NO2/c22-19(21-12-8-17(9-13-21)16-6-7-16)20(10-14-23-15-11-20)18-4-2-1-3-5-18/h1-5H,6-15H2 |
| Standard InChI Key | BZHMSEUAKSPOSH-UHFFFAOYSA-N |
| SMILES | C1CC1=C2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Core Scaffold and Substituents
The compound features a piperidine ring (a six-membered amine heterocycle) with two critical modifications:
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4-Cyclopropylidene group: A fused cyclopropane ring at the 4-position introduces significant ring strain and conformational rigidity, which may enhance binding selectivity in biological targets .
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1-(4-Phenyloxane-4-carbonyl) group: A tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position, linked to the piperidine via a carbonyl moiety. This substituent contributes to lipophilicity and potential π-π stacking interactions .
Table 1: Key Structural Descriptors
Synthesis and Characterization
Retrosynthetic Analysis
While no direct synthesis of this compound is documented, plausible routes can be extrapolated from related piperidine syntheses :
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Piperidine Core Formation:
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Cyclopropylidene Introduction:
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Oxane Carbonyl Installation:
Key Challenges in Synthesis
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Steric hindrance: Bulky 4-phenyloxane group may impede cyclopropanation efficiency.
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Oxane stability: Acidic conditions required for cyclization risk oxane ring opening .
Table 2: Hypothetical Synthetic Protocol
Physicochemical Properties
Predicted ADME Parameters
Using computational models (e.g., SwissADME) and data from structural analogs :
Table 3: Estimated Physicochemical Profile
| Parameter | Value | Implications |
|---|---|---|
| logP | 3.2 ± 0.3 | Moderate lipophilicity |
| Water solubility (logS) | -4.1 | Poor aqueous solubility |
| PSA | 58.7 Ų | Moderate membrane permeability |
| H-bond donors/acceptors | 1/4 | Favorable for target engagement |
Spectroscopic Signatures
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